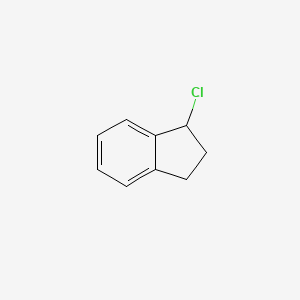

1-Chloroindan

CAS No.: 35275-62-8

Cat. No.: VC2409793

Molecular Formula: C9H9Cl

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35275-62-8 |

|---|---|

| Molecular Formula | C9H9Cl |

| Molecular Weight | 152.62 g/mol |

| IUPAC Name | 1-chloro-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C9H9Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |

| Standard InChI Key | WLJXUWKOEVKMGD-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2C1Cl |

| Canonical SMILES | C1CC2=CC=CC=C2C1Cl |

Introduction

Chemical and Physical Properties

1-Chloroindan possesses a distinct set of physical and chemical properties that contribute to its utility in synthesis and other applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1-Chloroindan

The structure of 1-Chloroindan features a stereocentre at the C-1 position, which gives rise to potential optical activity. This stereochemical aspect is particularly relevant in asymmetric synthesis and when considering the biological activity of this compound and its derivatives. The configuration at this stereocentre can significantly influence the compound's interaction with biological targets .

From a reactivity standpoint, 1-Chloroindan can undergo various reactions typical of secondary alkyl halides, including nucleophilic substitution reactions. The benzylic position of the chlorine atom enhances its reactivity, making it a good leaving group in substitution reactions. Additionally, the aromatic portion of the molecule can participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility .

Synthesis Methods

Several methods have been developed for the synthesis of 1-Chloroindan, reflecting its importance as a chemical intermediate. These methods vary in their approach, starting materials, and conditions, providing researchers with multiple options depending on available resources and specific requirements.

Direct Chlorination of Indane

One of the most straightforward approaches to synthesize 1-Chloroindan involves the direct chlorination of indane using chlorinating agents such as molecular chlorine or N-chlorosuccinimide. This method typically requires careful control of reaction conditions to ensure selectivity for the C-1 position. The reaction is often conducted in the presence of a radical initiator or under photochemical conditions to promote the formation of the desired product .

From 1-Indanol

Another common synthetic route involves the conversion of 1-indanol to 1-Chloroindan through reaction with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or triphenylphosphine/carbon tetrachloride. This approach provides a controlled method for introducing the chlorine atom at the specific position with retention of configuration. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the C-1 position .

Radical-Mediated Approaches

Research has also demonstrated the effectiveness of radical-mediated approaches for the synthesis of 1-Chloroindan and related compounds. For example, an efficient free radical-mediated intramolecular cyclization strategy has been developed for the synthesis of 3-aryl-5-chloroindan-1-ones, which are structurally related to 1-Chloroindan . This approach can be adapted for the synthesis of 1-Chloroindan by modifying the reaction conditions and substitution patterns.

From Indene

1-Chloroindan can also be prepared from indene through a hydrochlorination reaction. This process involves the addition of hydrogen chloride across the double bond of indene, resulting in the formation of 1-Chloroindan. The reaction generally follows Markovnikov's rule, with the chlorine atom attaching to the more substituted carbon atom. Various catalysts, such as Lewis acids, may be employed to enhance the rate and selectivity of this transformation .

Applications in Organic Synthesis

1-Chloroindan serves as a valuable building block in organic synthesis due to its reactive functional group and structural features. Its applications span various areas of chemistry and pharmaceutical research.

As a Synthetic Intermediate

Related Compounds

Several compounds structurally related to 1-Chloroindan have been studied extensively, providing valuable contexts for understanding the properties and potential applications of 1-Chloroindan itself.

Chloroindanols

Chloroindanol derivatives, such as 6-chloroindanol and 5-chloroindanol, are closely related to 1-Chloroindan and have been investigated for their biological activities, particularly their antifungal properties . The study demonstrated that these compounds could inhibit the growth of the phytopathogenic fungus Botrytis cinerea, with the effectiveness varying based on the position of the chlorine atom and the stereochemistry of the compounds. These findings suggest potential applications for 1-Chloroindan and its derivatives in agricultural chemistry.

Table 2: Comparison of 1-Chloroindan with Related Compounds

Analytical Methods and Identification

Various analytical techniques have been employed for the detection, quantification, and characterization of 1-Chloroindan and related compounds. These methods are essential for quality control, structure elucidation, and monitoring of reactions involving this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 1-Chloroindan. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to confirm its structure. The characteristic signals for the benzylic proton adjacent to the chlorine atom, aromatic protons, and aliphatic protons in the five-membered ring can be clearly distinguished .

Mass spectrometry is another essential technique for the identification of 1-Chloroindan. The mass spectrum typically shows characteristic fragmentation patterns, including the molecular ion peak and fragment ions resulting from the loss of the chlorine atom. The presence of chlorine contributes to a distinctive isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing additional confirmation of the structure .

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has been used for the analysis of 1-Chloroindan in various samples. This technique combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, enabling the detection and quantification of 1-Chloroindan even in complex mixtures . The retention time and mass spectral data can be used for reliable identification.

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), provides another approach for the analysis of 1-Chloroindan. This method is especially useful for preparative separations and for analyzing samples that may decompose under GC conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume